SM-102

Descripción

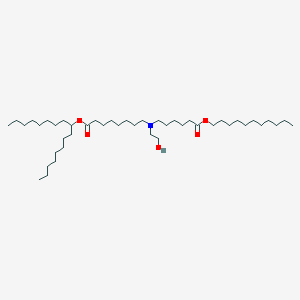

Significance of SM-102 as a Key Component in Lipid Nanoparticle (LNP) Formulations Lipid nanoparticles (LNPs) are currently among the most clinically advanced non-viral delivery systems for nucleic acidsnih.govmdpi.com. A typical LNP formulation consists of four main components: an ionizable cationic lipid, cholesterol, a helper phospholipid (such as DSPC), and a polyethylene (B3416737) glycol (PEG)-conjugated lipid (PEGylated lipid)nih.govfrontiersin.orgbiochempeg.com. The ionizable lipid is the most abundant component, typically making up around 50 mol% of the total lipids in the formulationfrontiersin.orginsidetx.com. This compound is a prominent example of an ionizable lipid used in these four-component systemswikipedia.orgavt-pharma.com. Its specific chemical structure, including a tertiary amine and branched tails linked through ester bonds, contributes to its propertiesbroadpharm.comsigmaaldrich.com. The tertiary amine provides the ionizable character, with a reported pKa of 6.68broadpharm.comcaymanchem.comtocris.com. This pKa is within the range typically favored for efficient nucleic acid encapsulation at acidic pH and subsequent endosomal escapebiochempeg.com. This compound's ability to transition from a neutral state at physiological pH to a positively charged state in the endosome is critical for binding to and releasing the nucleic acid payloadbroadpharm.comtaylorandfrancis.com. Studies have shown that LNP formulations containing this compound can efficiently encapsulate nucleic acids and induce protein expression in vivoavt-pharma.comcaymanchem.comtocris.com.

The molar ratios of the components in LNP formulations are carefully optimized for specific applications. For example, in one notable mRNA-LNP formulation, the molar ratio of this compound:DSPC:Cholesterol:DMG-PEG 2000 is reported as 50:10:38.5:1.5 acs.orgmedchemexpress.comnih.govozbiosciences.com. This highlights the significant proportion of this compound within the nanoparticle structure.

Table 1: Typical LNP Composition (Molar Ratio)

| Component | Role | Approximate Molar Ratio |

| Ionizable Lipid | Nucleic Acid Binding, Endosomal Escape | 50% frontiersin.orginsidetx.com |

| Cholesterol | Stability, Membrane Fusion | ~40% frontiersin.orgbiochempeg.com |

| Helper Phospholipid | Structural Integrity | ~10% frontiersin.orgbiochempeg.com |

| PEGylated Lipid | Stability, Circulation Time | ~1.5% frontiersin.orgbiochempeg.com |

Historical Development and Therapeutic Relevance of this compound-Based Systems The development of ionizable lipids for nucleic acid delivery has evolved over several decades, building upon earlier liposomal systemscrodapharma.comacs.org. The need for effective non-viral vectors became increasingly apparent with the rise of gene therapies and RNA-based therapeuticsoup.compnas.org. The success of the ionizable lipid DLin-MC3-DMA (MC3) in the FDA-approved siRNA therapy Patisiran (Onpattro®) in 2018 marked a significant milestone and spurred further research into novel ionizable lipidsnih.govpnas.orgnih.govrsc.orgrsc.org.

This compound was developed as part of efforts to identify improved ionizable lipids for mRNA delivery nih.gov. Its synthesis was described in patent applications related to lipid nanoparticles wikipedia.org. Research findings indicated that this compound possessed attractive properties for mRNA vaccine delivery, including good biodegradability and efficient protein expression broadpharm.comnih.gov.

The therapeutic relevance of this compound-based systems was dramatically highlighted by their use in the Moderna COVID-19 mRNA vaccine (mRNA-1273) wikipedia.orgavt-pharma.combroadpharm.combiochempeg.com. This application demonstrated the capability of this compound-containing LNPs to effectively deliver mRNA encoding the SARS-CoV-2 spike protein, leading to robust immune responses avt-pharma.comcaymanchem.combiochempeg.com. The success of this vaccine underscored the potential of this compound and LNP technology for widespread therapeutic applications mdpi.compnas.orgrsc.org.

Comparative studies have evaluated this compound alongside other ionizable lipids used in clinical formulations, such as ALC-0315 (used in the Pfizer-BioNTech COVID-19 vaccine) and MC3 nih.govrsc.orgnih.gov. These studies investigate factors like transfection efficiency, protein expression levels, and biodistribution, contributing to the understanding of how the specific structure of ionizable lipids like this compound influences LNP performance rsc.orgnih.gov. For instance, research comparing this compound, ALC-0315, and KC2 formulations delivering mRNA or plasmid DNA in mice showed that this compound formulations resulted in high luciferase expression, potentially due to its structural characteristics promoting endosomal escape nih.gov.

Table 2: Comparison of Ionizable Lipids in Approved LNP Formulations

| Ionizable Lipid | Associated Therapy (Example) | Nucleic Acid Type | Primary Application |

| DLin-MC3-DMA (MC3) | Patisiran (Onpattro®) mdpi.comnih.gov | siRNA | hATTR amyloidosis mdpi.com |

| This compound | mRNA-1273 (Moderna COVID-19 Vaccine) wikipedia.orgbiochempeg.com | mRNA | Infectious Disease Vaccine wikipedia.orgbiochempeg.com |

| ALC-0315 | BNT162b2 (Pfizer-BioNTech COVID-19 Vaccine) acs.orgbiochempeg.com | mRNA | Infectious Disease Vaccine acs.orgbiochempeg.com |

The ongoing research and clinical trials utilizing LNP technology, often incorporating ionizable lipids like this compound or novel variants, demonstrate the continued relevance and expanding potential of these delivery systems for a range of therapeutic areas beyond infectious diseases, including cancer and genetic disorders frontiersin.orgmdpi.compnas.org.

Structure

2D Structure

Propiedades

IUPAC Name |

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNVBNJYBVCBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H87NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336730 | |

| Record name | SM-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089251-47-6 | |

| Record name | SM-102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SM-102 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SM-102 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Understanding of Sm 102 in Lnp Mediated Intracellular Delivery

Role of SM-102 in Nucleic Acid Encapsulation and LNP Assembly

The assembly of LNPs typically involves mixing a solution of lipids (including this compound, helper lipids like phospholipids (B1166683) and cholesterol, and PEGylated lipids) in ethanol (B145695) with an aqueous solution containing the nucleic acid cargo pnas.orgmdpi.comozbiosciences.com. This process is often carried out using techniques like microfluidic mixing ozbiosciences.commdpi.comoup.com.

Electrostatic Interactions Under Acidic Conditions

A critical aspect of LNP formation with this compound is the pH of the aqueous phase. This compound is an ionizable lipid, meaning its charge state changes depending on the surrounding pH researchgate.netresearchgate.netinsidetx.comnih.gov. It has an apparent pKa value typically in the range of 6.68 tocris.comnih.govbroadpharm.com. During LNP formulation, the process is conducted under acidic conditions, typically around pH 4.0 pnas.orgmdpi.com. In this low pH environment, the tertiary amine group of this compound becomes protonated, acquiring a positive charge avt-pharma.comavt-pharma.comwikipedia.orgresearchgate.netpnas.orgmdpi.comresearchgate.netnih.govcrodapharma.com.

Nucleic acids, such as mRNA and DNA, have a negatively charged phosphate (B84403) backbone wikipedia.orgpnas.orgozbiosciences.comoup.comresearchgate.netnih.govnih.gov. The positively charged this compound molecules are thus able to interact electrostatically with the negatively charged nucleic acid molecules avt-pharma.comavt-pharma.comwikipedia.orgpnas.orgmdpi.comozbiosciences.comoup.comresearchgate.netnih.gov. This strong electrostatic attraction is the primary driving force for the encapsulation of nucleic acids within the forming lipid nanoparticle pnas.orgmdpi.comozbiosciences.comoup.comresearchgate.netnih.govnih.gov. Molecular dynamics simulations have shown that protonated this compound predominantly concentrates in the core of the particles and encapsulates mRNA through these electrostatic interactions, also forming stable hydrogen bonds mdpi.comnih.govnih.gov.

Contribution to LNP Structural Integrity

Molecular dynamics simulations suggest that in a neutral environment, this compound is predominantly located in the core of the particles, while in an acidic environment, protonated this compound tends to localize more towards the hydrophilic surface of the nanoparticles, facilitating interaction with the nucleic acid cargo mdpi.comnih.gov.

Endosomal Escape Mechanisms Facilitated by this compound

After entering the target cell, typically through endocytosis, the LNP resides within an endosome wikipedia.orgresearchgate.netthno.orgacs.org. The ability of the nucleic acid cargo to escape the endosome and reach the cytoplasm is a critical barrier to successful gene delivery thno.orgpnas.org. This compound plays a crucial role in facilitating this endosomal escape.

pH-Dependent Protonation and Charge Conversion

The endosomal compartment undergoes a process of maturation which involves a decrease in pH, becoming progressively more acidic pnas.orgresearchgate.netcrodapharma.comthno.orgacs.org. As the pH within the endosome drops below the pKa of this compound (approximately 6.68) tocris.comnih.govbroadpharm.com, a significant portion of the this compound molecules within the LNP become protonated and positively charged pnas.orgresearchgate.netcrodapharma.comthno.orgacs.org. This pH-dependent charge conversion is fundamental to the mechanism of endosomal escape researchgate.netresearchgate.netinsidetx.comnih.govcrodapharma.com.

Interaction with Endosomal Membranes and Destabilization

The endosomal membrane, like other cellular membranes, contains negatively charged lipids pnas.orgnih.govoaepublish.comupenn.edu. As this compound becomes positively charged in the acidic endosome, these cationic lipids are able to interact electrostatically with the anionic lipids of the endosomal membrane pnas.orgnih.govoaepublish.comupenn.edu. This interaction is thought to lead to the destabilization of both the LNP and the endosomal membrane pnas.orgresearchgate.netnih.govoaepublish.comupenn.edu.

One proposed mechanism involves the formation of non-bilayer structures, such as the inverse hexagonal (HII) phase, due to the interaction of the positively charged ionizable lipids with the negatively charged endosomal membrane nih.govthno.orgupenn.edu. The cone-like shape of this compound has been suggested to contribute to the disruption of the endosomal membrane nih.gov. This structural rearrangement can lead to the disruption or fusion of the endosomal membrane, creating pores or facilitating the translocation of the LNP contents into the cytosol nih.govthno.orgpnas.orgoaepublish.comupenn.edu.

Research findings highlight the importance of the ionizable lipid's pKa in this process. Ionizable lipids with pKa values in the range of 6-7 are considered optimal for facilitating endosomal escape as they remain neutral at physiological pH but become charged in the acidic endosome crodapharma.comacs.org.

Release of Nucleic Acid Cargo into the Cytosol

Studies comparing this compound to other ionizable lipids have shown variations in transfection efficiency, which can be influenced by factors such as the lipid's pKa and molecular shape pnas.orgmdpi.comnih.gov. For instance, this compound has shown higher in vitro protein expression compared to some other ionizable lipids in certain cell lines mdpi.com.

Data from research studies can illustrate the performance of this compound in mediating protein expression compared to other lipids.

| Ionizable Lipid | Apparent pKa | In Vitro Protein Expression (Relative Light Units) | In Vivo Protein Expression (Relative) | Source |

| This compound | ~6.68 tocris.comnih.govbroadpharm.com | Higher than ALC-0315, MC3, C12-200 in HEK293, HeLa, THP-1 cells mdpi.com | Comparable to ALC-0315, higher than MC3, C12-200 mdpi.com | mdpi.com |

| ALC-0315 | ~6.09 nih.gov | Lower than this compound in HEK293, HeLa, THP-1 cells mdpi.com | Comparable to this compound, higher than MC3, C12-200 mdpi.com | mdpi.comnih.gov |

| MC3 | ~6.7 nih.gov | Lower than this compound and ALC-0315 in HEK293, HeLa, THP-1 cells mdpi.com | Lower than this compound and ALC-0315 mdpi.com | mdpi.comnih.gov |

Note: This table is a simplified representation based on comparative data presented in the cited sources and may not reflect all experimental conditions or cell types studied.

The efficient endosomal escape mediated by this compound is crucial for the successful delivery of nucleic acid cargo and the subsequent biological effect, such as protein synthesis from mRNA wikipedia.orgnih.govjenkemusa.com.

Investigation of Proposed Mechanisms (e.g., Proton Sponge Effect)

The mechanism by which this compound-containing LNPs facilitate endosomal escape is a subject of ongoing research, with several hypotheses proposed. One prominent, though debated, mechanism is the "proton sponge effect". nih.govupenn.edursc.orgpnas.orgresearchgate.net

The proton sponge effect suggests that lipids with high buffering capacity, like ionizable amino lipids, can absorb protons as the endosome acidifies. nih.govupenn.edursc.org This influx of protons is accompanied by counterions, such as chloride ions, to maintain electroneutrality. nih.govupenn.edursc.org The accumulation of ions within the endosome increases osmotic pressure, leading to water influx and swelling of the endosome. nih.govupenn.edursc.org Eventually, the increased pressure is hypothesized to cause the rupture or destabilization of the endosomal membrane, releasing the LNP contents into the cytoplasm. nih.govupenn.edursc.org

While the proton sponge effect provides a plausible explanation, the exact contribution and interplay of this mechanism with other factors in this compound-mediated endosomal escape are still being investigated. Some studies suggest that endosomal escape might be independent of endosome acidification or the proton sponge effect, instead favoring LNP-endosomal membrane fusion. pnas.org The design of "fusogenic" LNPs is thought to relate to tuning the molecular packing of lipids to promote negative spontaneous membrane curvature. pnas.org

Research comparing this compound with other ionizable lipids, such as ALC-0315 and DLin-MC3-DMA (used in other approved LNP formulations), has provided insights into their endosomal escape properties. Studies using techniques like in situ time-resolved SAXS have shown that ionizable lipids like this compound can undergo complex mesophase transitions within the endo-lysosomal pathway as the pH decreases. nih.govupenn.edu These transitions, potentially from inverse micellar to hexagonal (HII) or inverse bicontinuous cubic phases, could play a role in disrupting the endosomal membrane. nih.govupenn.edu

Experimental data from in vitro studies comparing different LNP formulations, including those with this compound, have shown variable endosomal escape rates, often reported as less than 10%. rsc.orgresearchgate.net Interestingly, some findings indicate that the level of protein expression achieved does not always strongly correlate with the measured endosomal escape efficiency, suggesting that other downstream processes, such as the decomplexation of the nucleic acid cargo, are also critical for successful delivery and translation. rsc.orgresearchgate.net

Furthermore, the efficiency of endosomal escape can be influenced by factors such as cell type and the specific internalization pathway. mdpi.commdpi.com Studies have also explored strategies to enhance the membrane-disruption capability of LNPs, including co-delivery with cationic polymeric micelles, which have shown promise in increasing the hemolysis rate under conditions mimicking the early endosome. mdpi.com

While the proton sponge effect remains a considered mechanism, the current understanding of this compound's role in endosomal escape points towards a complex interplay of pH-dependent ionization, lipid-membrane interactions, potential mesophase transitions, and the influence of other LNP components like cholesterol and helper lipids, which can affect membrane fluidity and structure. wikipedia.orgfrontiersin.orgbiorxiv.orgnih.govmdpi.com

Data from comparative studies evaluating the in vitro performance of different LNP formulations, including this compound, have shown variations in cellular uptake and subsequent protein expression across different cell lines. For instance, in one study, this compound LNPs demonstrated significantly higher protein expression in certain immortalized and immune cell lines compared to formulations using other ionizable lipids like ALC-0315 or MC3. mdpi.comnih.govresearchgate.net However, in vivo results might show comparable protein expression between this compound and ALC-0315 formulations, highlighting the complexities and potential discrepancies between in vitro and in vivo observations in LNP development. nih.govresearchgate.net

Pharmacological and Biological Disposition of Sm 102 Containing Lipid Nanoparticles

In Vivo Biodistribution Profile of SM-102-Based Lipid Nanoparticles

The biodistribution of this compound-based LNPs is highly dependent on the route of administration. Studies have primarily focused on intramuscular and intravenous routes, revealing distinct patterns of nanoparticle localization and gene expression.

Following intramuscular (I.M.) injection, this compound LNPs exhibit a distribution pattern characterized by high localization at the injection site, with subsequent drainage to other tissues. nih.govsigmaaldrich.com Research in mouse models has consistently shown that a significant portion of the administered nanoparticles remains in the muscle tissue where the injection was performed. nih.govresearchgate.net

In addition to the injection site, studies have detected this compound LNPs and their mRNA payload in draining lymph nodes, the liver, and the spleen. nih.govnih.govcdc.gov The expression of the mRNA cargo, such as luciferase reporter genes, is observed most strongly in the muscle and the liver. nih.govnih.govresearchgate.net This indicates that while a substantial amount of the therapeutic action occurs locally, a fraction of the LNPs enters systemic circulation and is subsequently taken up by other organs, primarily the liver. nih.govnih.gov One study noted that the signal from the liver was likely proportional to the magnitude of the signal from the injection site. nih.gov

When administered intravenously (i.v.), this compound-based LNPs demonstrate a pronounced hepatic tropism, meaning they predominantly accumulate in the liver. sigmaaldrich.comresearchgate.netoup.commdpi.com This preferential uptake by the liver is a common characteristic of many LNP formulations and is thought to be mediated by the binding of apolipoprotein E (ApoE) to the nanoparticles, which then facilitates uptake through low-density lipoprotein (LDL) receptors on hepatocytes. nih.govmdpi.com Following i.v. injection, gene expression from the LNP cargo is highest in the liver, with some expression also detected in the spleen. biorxiv.org

Researchers have explored strategies to alter this natural organ tropism. By reformulating the LNP components, such as by incorporating a permanently cationic lipid like DOTAP and removing cholesterol, the primary site of gene expression can be shifted from the liver to the lungs. researchgate.netnih.gov Furthermore, functionalizing the LNP surface with specific small molecules has been shown to enhance delivery to other tissues, such as the brain. acs.org

The choice of ionizable lipid is a critical factor influencing the biodistribution profile of LNPs. Comparative studies have revealed significant differences in organ and tissue distribution between this compound and other lipids.

In vivo studies comparing this compound with ALC-0315 found that both resulted in significantly higher protein expression than LNPs formulated with MC3 or C12-200. nih.govresearchgate.net After intramuscular injection, both this compound and ALC-0315 LNPs led to gene expression at the injection site and in the liver. nih.gov

A study comparing this compound with a novel lipid, iso-A11B5C1, after intramuscular injection showed that iso-A11B5C1 LNPs remained primarily localized at the injection site with minimal transfer to the liver or spleen. nih.gov In contrast, this compound LNPs exhibited a broader distribution, with detection at the injection site as well as in the liver and spleen. nih.gov This highlights how the lipid structure can be tuned to achieve more targeted, local delivery versus systemic exposure.

Similarly, comparisons with other experimental lipids like (4S)-KEL12 and the CLF series have demonstrated that variations in lipid chemistry can modulate the degree of hepatic accumulation and the relative expression levels in different organs like the spleen. nih.govmdpi.com

| Ionizable Lipid | Administration Route | Primary Distribution Sites | Comparative Notes |

|---|---|---|---|

| This compound | Intramuscular | Injection site, Liver, Spleen, Lymph nodes nih.govnih.gov | Broader distribution than iso-A11B5C1 nih.gov. Similar high expression to ALC-0315 researchgate.net. |

| This compound | Intravenous | Liver, Spleen oup.combiorxiv.org | Pronounced liver tropism mdpi.com. |

| ALC-0315 | Intramuscular | Injection site, Liver nih.gov | Achieved similarly high protein expression as this compound in vivo researchgate.net. |

| iso-A11B5C1 | Intramuscular | Injection site (primarily) nih.gov | Showed exceptional muscle specificity with minimal off-target transfection in the liver and spleen compared to this compound nih.gov. |

| MC3 / C12-200 | Not Specified (in vivo) | Not specified in detail | Exhibited lower in vivo protein expression levels compared to this compound and ALC-0315 nih.gov. |

Cellular Uptake and Intracellular Processing of this compound-Based Lipid Nanoparticles

For the encapsulated mRNA to be translated into protein, the LNP must first be taken up by a target cell and then release its cargo into the cytoplasm. The this compound lipid is instrumental in both of these critical steps.

The primary mechanism by which this compound-containing LNPs enter cells is endocytosis. wikipedia.orgpnas.orgmdpi.com This is a process where the cell membrane engulfs the nanoparticle to form an intracellular vesicle called an endosome. For hepatocytes, this uptake is largely facilitated by apolipoprotein E (ApoE) binding to the LNP surface, which is then recognized by low-density lipoprotein (LDL) receptors on the cell. nih.gov

In other cell types, such as antigen-presenting cells, a variety of entry pathways may be utilized, including micropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.com

Once inside the endosome, the acidic environment (lower pH) causes the tertiary amine group of the this compound lipid to become protonated (positively charged). broadpharm.commdpi.com This charge neutralization of the negatively charged mRNA and interaction with negatively charged lipids in the endosomal membrane is thought to disrupt the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm where it can be translated by the cell's ribosomal machinery. broadpharm.comnih.gov

The efficiency of LNP uptake can vary significantly between different types of cells. In vitro studies have been conducted across various cell lines to characterize these differences.

One study compared the uptake of this compound LNPs in three different cell lines: HEK293 (human embryonic kidney cells), HeLa (human cervical cancer cells), and THP-1 (human monocytic cells). nih.gov The results showed that HEK293 and THP-1 cells demonstrated higher LNP uptake compared to HeLa cells. nih.govresearchgate.net In another comprehensive analysis, this compound LNPs were found to be highly effective at transfecting multiple cell lines, including Huh7 (liver), A549 (lung), U2OS (bone), and HEK293 (kidney), often outperforming LNPs made with other ionizable lipids like MC3 and ALC-0315. caymanchem.com

The high uptake efficiency extends to primary cells and immune cells. Nearly 100% of mouse lymphatic endothelial cells (mLECs) and RAW 264.7 monocyte/macrophage cells were shown to take up this compound LNPs after a four-hour incubation. jst.go.jp Furthermore, a separate study found that approximately 56% of bone marrow-derived dendritic cells (BMDCs) internalized this compound LNPs, a rate significantly higher than that of an experimental muscle-targeting LNP. nih.gov Efficient transfection has also been demonstrated in difficult-to-transfect primary differentiated osteoblasts. caymanchem.com

| Cell Type | Cell Line/Origin | Uptake/Transfection Efficiency | Source |

|---|---|---|---|

| Human Embryonic Kidney | HEK293 | High uptake, higher than HeLa cells. nih.gov Highly effective transfection caymanchem.com. | nih.govcaymanchem.com |

| Human Monocytic | THP-1 | High uptake, higher than HeLa cells. nih.gov | nih.gov |

| Human Cervical Cancer | HeLa | Lower uptake compared to HEK293 and THP-1 cells. nih.gov | nih.gov |

| Human Liver Carcinoma | Huh7 | Effectively transfected caymanchem.com. | caymanchem.com |

| Human Lung Carcinoma | A549 | Effectively transfected caymanchem.comcaymanchem.com. | caymanchem.comcaymanchem.com |

| Mouse Macrophage | RAW 264.7 | Nearly 100% uptake jst.go.jp. | jst.go.jp |

| Mouse Lymphatic Endothelial | mLECs | Nearly 100% uptake jst.go.jp. | jst.go.jp |

| Mouse Bone Marrow Dendritic Cells | BMDCs | ~56% uptake nih.gov. | nih.gov |

| Primary Differentiated Osteoblasts | Primary Mammalian Cells | Effective transfection demonstrated caymanchem.com. | caymanchem.com |

Intracellular Trafficking Pathways Post-Internalization

The journey of this compound-containing lipid nanoparticles (LNPs) following cellular uptake is a multi-step process designed to deliver their cargo, such as messenger RNA (mRNA), into the cytoplasm where it can be translated into protein. These nanoparticles are engineered to navigate the complex internal environment of the cell, culminating in the release of their payload.

The primary route of entry for these LNPs into target cells is through receptor-mediated endocytosis wikipedia.org. Once internalized, the LNPs are enclosed within membrane-bound vesicles called endosomes. The critical challenge for the LNP is to release its cargo from the endosome into the cytoplasm, a process known as endosomal escape. Failure to do so results in the LNP being trafficked to lysosomes, where the cargo would be degraded.

This compound is an ionizable amino lipid that plays a pivotal role in facilitating this escape 5-formyl-utp.comnih.govbroadpharm.com. At a neutral physiological pH, such as in the bloodstream, this compound is largely uncharged. This neutrality is advantageous as it minimizes interactions with the negatively charged membranes of blood cells broadpharm.com. However, as the endosome matures, its internal environment becomes progressively more acidic. In this acidic milieu (pH 5.0-6.5), the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid broadpharm.commdpi.com.

This pH-dependent charge switch is the trigger for endosomal escape. The now positively charged this compound lipids within the LNP interact electrostatically with negatively charged lipids present in the endosomal membrane biorxiv.org. This interaction is believed to induce a structural change in the lipid arrangement, promoting the formation of a non-bilayer, inverted hexagonal phase that disrupts the integrity of the endosomal membrane broadpharm.combiorxiv.org. This disruption creates an opening through which the encapsulated mRNA can be released from the endosome into the cell's cytoplasm 5-formyl-utp.combroadpharm.com. Studies suggest that this escape occurs predominantly from early or recycling endosomes nih.govbiorxiv.org.

The molecular structure of this compound, with its branched tail and ester bonds, is specifically designed to effectively facilitate this process, balancing the need for stability in circulation with the ability to induce membrane disruption upon acidification broadpharm.com.

Metabolism and Excretion Pathways of this compound

The design of this compound incorporates features that allow for its breakdown and clearance from the body after it has fulfilled its function of delivering its cargo. This biodegradability is a key safety feature, intended to prevent the long-term accumulation of the lipid within the body. The primary pathways for its metabolism and subsequent excretion involve enzymatic breakdown and clearance by the liver and kidneys.

Enzymatic Hydrolysis of Ester Bonds

This compound is designed to be biodegradable, a feature conferred by the presence of ester bonds within its molecular structure broadpharm.commdpi.com. The principal mechanism for the breakdown of this compound in the body is enzymatic hydrolysis of these ester linkages broadpharm.comwuxiapptec.com. This process is catalyzed by endogenous esterase enzymes, such as carboxylesterases, which are abundant in the body, particularly in the liver nih.gov.

The hydrolysis reaction cleaves the this compound molecule into smaller, more polar metabolites, including a fatty acid and an aliphatic head group broadpharm.com. This metabolic breakdown is crucial for reducing the potential toxicity associated with the accumulation of the parent lipid molecule. While the inclusion of ester bonds is intended to facilitate rapid clearance, the specific kinetics can be influenced by the molecular structure surrounding the bond. In the case of this compound, these ester linkages are somewhat sterically hindered, which may result in a slower rate of metabolism compared to other lipids with more accessible ester groups.

Biliary and Renal Clearance of Metabolites

Following enzymatic hydrolysis, the resulting metabolites of this compound are eliminated from the body through established excretion pathways. The smaller, more water-soluble metabolites are cleared by both the biliary and renal systems broadpharm.comwuxiapptec.com.

Biliary excretion involves the transport of metabolites from the liver into the bile, which is then released into the small intestine and ultimately eliminated in the feces nih.gov. This is a common pathway for the clearance of lipid-based compounds and their metabolites.

Renal clearance involves the filtration of metabolites from the blood by the kidneys and their subsequent excretion in the urine nih.gov. This pathway is typically responsible for the elimination of smaller, more polar molecules that are readily soluble in water.

Preclinical data from a structural analog of this compound indicated that its fatty acid metabolites were rapidly excreted via both bile and urine wuxiapptec.com. This dual-pathway clearance ensures the efficient removal of the breakdown products of this compound from systemic circulation.

Assessment of In Vivo Accumulation Potential

The potential for in vivo accumulation of this compound is a critical aspect of its safety profile. Studies on the biodistribution and pharmacokinetics of this compound-containing LNPs provide insights into its persistence and clearance from the body.

Following intramuscular injection in animal models, the highest concentration of this compound LNPs is typically found at the injection site, with subsequent distribution to other tissues, most notably the liver and spleen nih.gov. After intravenous administration, the liver is the primary organ of accumulation mdpi.comresearchgate.net.

Pharmacokinetic studies in humans who received the Moderna COVID-19 vaccine, which contains this compound, have provided data on its clearance from the bloodstream. In one study, this compound was detected in the plasma of all subjects four hours post-vaccination, with peak levels occurring at a mean of 1.1 days. The lipid then showed a log-linear decay, with a half-life in the plasma of approximately 1.14 days. The levels of this compound approached background by day 7 post-vaccination, suggesting limited long-term circulation in the blood medrxiv.orgnih.gov.

| Pharmacokinetic Parameter | Value (Human Plasma) | Reference |

| Time to Peak Concentration | 1.1 days (mean) | nih.gov |

| Half-life (t½) | 1.14 days | medrxiv.orgnih.gov |

| Time to Near-Baseline | ~7 days | medrxiv.orgnih.gov |

Immunological Considerations of Sm 102 Based Lipid Nanoparticle Systems

Immunogenicity Profile of SM-102-Containing Nucleic Acid Lipid Nanoparticles

This compound-based LNPs are recognized for their potent immunogenic properties, which are instrumental in their function as vaccine delivery platforms. These formulations are adept at stimulating robust and durable adaptive immune responses against the encoded antigen.

Lipid nanoparticles formulated with this compound have been demonstrated to be highly effective in inducing adaptive immunity. Intramuscular administration of LNPs containing this compound and encapsulating mRNA has been shown to elicit strong humoral and cellular immune responses. mdpi.comnih.gov For vaccine applications, local injection methods such as intramuscular administration can systemically prime immune responses, as resident and recruited antigen-presenting cells in the muscle internalize and process the LNP-delivered antigen. taylorandfrancis.com Studies have shown that this compound-containing LNPs delivering mRNA encoding for viral antigens lead to the production of antigen-specific antibodies and the activation of T-cell responses. biorxiv.orgcaymanchem.com

The composition of the LNP, particularly the ionizable lipid, plays a significant role in the magnitude of the adaptive immune response. In comparative studies, this compound has been shown to be more efficient than other lipids, such as ALC-0315, in intramuscular mRNA delivery and subsequent antibody production in mice. nih.gov

A key feature of the adaptive immune response elicited by this compound LNPs is the generation of high antibody titers. In preclinical models, intramuscular injection of this compound LNPs carrying mRNA encoding a model antigen (luciferase) resulted in significantly higher luciferase-specific IgG antibody titers compared to controls. researchgate.netresearchgate.net

The isotype profile of the antibody response provides insights into the nature of the underlying T-helper (Th) cell response. A Th1-biased response is typically associated with the production of IgG2a antibodies in mice, while a Th2 bias is linked to IgG1 production. Studies have shown that this compound-RNA particles induce a Th1-biased antibody response, characterized by a higher ratio of IgG2a to IgG1 endpoint titers. researchgate.netresearchgate.net

Table 1: Luciferase-Specific Antibody Titers in Mice

| LNP Formulation | IgG Endpoint Titer (Mean ± SD) | IgG2a Endpoint Titer (Mean ± SD) | IgG1 Endpoint Titer (Mean ± SD) | IgG2a/IgG1 Ratio |

|---|

This table is based on data presented in a study comparing different LNP formulations. The results indicate a robust and Th1-biased antibody response for the this compound formulation. researchgate.netresearchgate.net

In addition to humoral immunity, this compound-based LNPs are potent inducers of T-cell responses. researchgate.net These responses are critical for the clearance of virally infected cells and for providing long-term immunity. Studies have demonstrated that vaccination with this compound LNPs delivering viral antigens generates strong antigen-specific CD4+ T-cell responses. biorxiv.org These CD4+ T cells are characterized by the production of Th1-type cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α). biorxiv.org This Th1-biased cytokine profile is consistent with the observed IgG2a-dominant antibody response.

While some studies did not directly investigate T-cell responses, they acknowledged previous findings that subcutaneous injection of this compound-RNA particles induced intracellular cytokine production by antigen-specific T cells. nih.gov The robust T-cell proliferation and expression of IFN-γ, TNF-α, and IL-2 are strongly dependent on the LNP composition. researchgate.net

Interactions with the Innate Immune System

The potent adaptive immune response elicited by this compound LNPs is preceded and shaped by their interaction with the innate immune system. The LNP itself acts as an adjuvant, triggering innate immune pathways that create a pro-inflammatory environment conducive to the development of adaptive immunity.

Following intramuscular administration, this compound-containing LNPs induce a localized, acute inflammatory response. nih.govjst.go.jp This response is characterized by the infiltration of innate immune cells, such as neutrophils and monocytes, into the muscle tissue. nih.gov The inflammatory milieu at the injection site is a hallmark of the potent immunostimulatory activity of these LNPs. jst.go.jpjst.go.jpnih.gov

Single-cell RNA sequencing of muscle tissue injected with this compound LNPs has revealed the expression of inflammatory chemokines by myeloid infiltrates as early as one day after injection. nih.gov This rapid recruitment of immune cells is a critical first step in the initiation of the immune response.

This compound LNPs are potent modulators of chemokine and cytokine expression, both locally at the injection site and systemically. The ionizable lipid component of the LNP is a key driver of this inflammatory chemokine expression. nih.gov

Studies have shown that this compound LNPs induce the expression of a range of inflammatory cytokines and chemokines. In mice, intramuscular injection of this compound LNPs led to the expression of inflammatory cytokines by various immune cells within the injected muscle. nih.gov Systemically, elevated serum levels of pro-inflammatory cytokines such as IL-6, TNF-α, IFN-γ, and MCP-1 have been observed following administration of this compound LNPs. biorxiv.orgnih.gov

Furthermore, in vitro studies have demonstrated that even empty LNPs containing this compound can stimulate the production of chemokines. For instance, immortalized mouse lymphatic endothelial cells have been shown to produce chemokines involved in the recruitment of monocytes and neutrophils, such as Ccl2, Ccl7, and Cxcl1, upon treatment with this compound-containing LNPs. jst.go.jpjst.go.jpnih.gov This suggests that non-immune cells can act as initial sensors of LNPs, contributing to the inflammatory cascade.

The innate immune activation by this compound LNPs is also linked to the activation of specific pattern recognition receptors. There is evidence that this compound-containing LNPs can activate Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β. cd-bioparticles.netnih.gov

Table 2: Chemokine Production by Mouse Lymphatic Endothelial Cells in Response to this compound LNPs

| Chemokine | Fold Increase in Protein Expression (LNP-treated vs. Control) |

|---|---|

| Ccl2 | Significant increase (p < 0.05) |

| Ccl7 | Increasing tendency |

This table summarizes in vitro findings on the production of key chemokines by lymphatic endothelial cells after exposure to this compound containing LNPs, highlighting their role in initiating inflammatory responses. jst.go.jp

Impact on Local and Systemic Immune Cell Populations

The administration of lipid nanoparticles (LNPs) containing the ionizable lipid this compound instigates a significant and complex series of interactions with the immune system, leading to distinct changes in both local and systemic immune cell populations. These interactions are fundamental to the adjuvant properties of the LNP platform and the subsequent adaptive immune response.

At the local level, following injection, this compound-based LNPs are known to cause a rapid and robust inflammatory response. researchgate.netnih.govbiorxiv.org This response is characterized by the massive and swift infiltration of leukocytes, particularly neutrophils, to the injection site. researchgate.netbiorxiv.org The infiltration of monocytes is also a well-documented phenomenon in response to these LNPs. jst.go.jp This recruitment of innate immune cells is driven by the local production of various inflammatory cytokines and chemokines. researchgate.netnih.gov For instance, studies have shown that empty LNPs containing this compound can induce lymphatic endothelial cells to produce chemokines such as Ccl2, Ccl7, and Cxcl1, which are involved in the recruitment of monocytes and neutrophils. jst.go.jp

Systemically, this compound LNPs play a crucial role in the activation of professional antigen-presenting cells (APCs), which is a critical step for initiating an adaptive immune response. pnas.org Research has demonstrated that this compound LNPs successfully deliver their mRNA cargo to APCs, including dendritic cells (DCs) and macrophages, within the lymph nodes. pnas.org This delivery leads to the maturation and activation of these immune cells. jst.go.jp The activation of bone marrow-derived dendritic cells (BMDCs) by LNP formulations is evidenced by the upregulation of co-stimulatory receptors like CD40 and CD86. researchgate.net

The effective transfection and activation of APCs by this compound LNPs are pivotal for eliciting a potent T cell response. The presentation of antigens by these activated DCs stimulates antigen-specific CD8+ T cells. yale.edu LNP-based vaccines utilizing this compound have been shown to elicit strong CD8+ T cell responses. pnas.org Comparative studies have further quantified this cellular immune response, showing a significant increase in interferon-gamma (IFN‐γ) producing CD8+ T cells following stimulation. nih.gov

The table below summarizes findings on the transfection efficiency of this compound LNPs in key antigen-presenting cell populations in lymph nodes compared to another ionizable lipid, ALC-0315.

Table 1: Transfection Efficiency of mRNA in Antigen-Presenting Cells (APCs) by Different LNP Formulations

| Cell Type | LNP Formulation | Percentage of mRNA Expression in Cells |

|---|---|---|

| Dendritic Cells (DCs) | This compound/mCre | ~27% |

| ALC-0315/mCre | <27% | |

| Macrophages | This compound/mCre | ~34% |

| ALC-0315/mCre | <34% |

Data sourced from a study where LNPs delivered Cre mRNA (mCre) to Ai14 mice, allowing for the identification of transfected cells. pnas.org

The subsequent cellular immune response elicited by this compound LNPs has also been quantified, demonstrating a potent activation of T cells, which is comparable to other advanced LNP formulations.

Table 2: Cellular Immune Response Following Stimulation with LNP-Delivered Antigen

| LNP Formulation | Treatment Group | Percentage of IFN-γ+ cells among CD8+ Splenocytes |

|---|---|---|

| This compound LNP | MHC I OVA Peptide Stimulation | Significantly Increased vs. Control |

| iso-A11B5C1 LNP | MHC I OVA Peptide Stimulation | Significant & Comparable Increase to this compound |

| Control | PBS | Baseline |

This table reflects findings where splenocytes from mice treated with different LNP formulations were stimulated to measure the T cell response. nih.gov

Safety and Biocompatibility Assessment of Sm 102 Based Lipid Nanoparticles

Preclinical Toxicology Studies in Animal Models

Repeat-dose toxicity studies are fundamental in characterizing the toxicological profile of drug delivery platforms like SM-102 LNPs. These studies help identify potential target organs, understand exposure-response relationships, and assess the potential for adverse effects to reverse over time.

Repeat-Dose Toxicity Evaluations

In repeat-dose toxicity studies involving surrogate mRNA-LNP vaccines containing this compound administered to rats, a series of immune response-related findings were observed. These included transient increases in cytokines, which were associated with elevations in body temperature. Additionally, perturbations in hematology and coagulation parameters were noted.

Histopathological Examination of Major Organs

Histopathological examinations of major organs are a standard component of preclinical safety assessment for LNP-based therapeutics. Following repeated administration of this compound-formulated LNPs, certain changes have been documented in animal models.

In studies with rats, findings in the liver included hepatocyte vacuolation and hypertrophy of Kupffer cells. It is noteworthy that these observations were not accompanied by increases in serum transaminases, which are markers of liver damage. The spleen also showed treatment-related changes, including decreased cellularity. Furthermore, enlargement and inflammation of the draining lymph nodes were observed, consistent with an immune response at the site of administration. In a study involving cynomolgus monkeys that received intravenous infusions of LNP-formulated modified mRNA, splenic necrosis and lymphocyte depletion were observed.

A study in mice that received repeated intramuscular injections of an mRNA vaccine candidate formulated with this compound LNPs revealed that while most toxicological changes observed 2 days after the second injection had resolved by day 14, spleen enlargement and damage at the injection site persisted. Histopathological analysis in this study also showed decreased erythroid cells in the bone marrow and cortical atrophy of the thymus. nih.gov

Assessment of Biochemical Parameters Indicative of Organ Function

The assessment of biochemical parameters in blood provides crucial insights into the function of major organs. In preclinical studies with this compound-based LNPs, some changes in clinical chemistry have been reported.

While specific data tables from repeat-dose toxicity studies with this compound LNPs are not consistently published in the public domain, related studies provide some context. For instance, in a 14-day study in rats with daily repeated administration of copper sulfide (B99878) nanoparticles, changes in serum biochemistry related to hepatotoxicity, such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bile Acid (TBA), Albumin (ALB), and Lactic Dehydrogenase (LDH), were monitored. researchgate.net The table below illustrates the type of data collected in such preclinical toxicology studies.

Table 1: Illustrative Serum Biochemical Parameters in Rats from a 14-Day Repeat-Dose Nanoparticle Study

| Parameter | Day 1 (Control) | Day 14 (Control) | Day 14 (8 mg/kg LNP) | Day 42 (Recovery from 8 mg/kg LNP) |

|---|---|---|---|---|

| ALT (U/L) | 45.3 ± 5.8 | 48.7 ± 6.2 | 112.5 ± 15.3** | 55.1 ± 7.1 |

| AST (U/L) | 110.2 ± 12.5 | 115.6 ± 14.1 | 230.8 ± 25.7** | 120.4 ± 13.9 |

| TBA (µmol/L) | 12.1 ± 2.5 | 13.5 ± 2.8 | 25.6 ± 4.1* | 14.2 ± 3.0 |

| ALB (g/L) | 35.6 ± 3.1 | 36.2 ± 3.5 | 34.8 ± 2.9 | 35.9 ± 3.3 |

| LDH (U/L) | 450.7 ± 55.2 | 465.3 ± 60.1 | 890.4 ± 95.6** | 480.1 ± 58.7 |

*Note: This table is illustrative and based on a study with different nanoparticles to show the type of data generated. The data does not represent this compound LNPs. Statistical significance versus control: *p < 0.05, *p < 0.01. Data are represented as mean ± SD.

In a study investigating LNP-formulated modified mRNA in rats, changes in coagulation parameters were observed at all doses, and liver injury was noted in high-dose groups. nih.gov

Evaluation of Systemic and Local Tolerability

Local Tissue Reactions and Resolution

Intramuscular injection is a common route of administration for vaccines utilizing this compound LNPs. Preclinical studies have generally shown that these formulations are well-tolerated locally. In repeat-dose toxicity studies in rats with surrogate mRNA vaccines, local inflammatory reactions at the injection site were observed, manifesting as swelling, edema, and erythema. In a more severe instance in a mouse study, histopathological analysis revealed severe inflammation and necrosis at the injection site, which persisted for at least 14 days after the second injection. nih.gov

Systemic Adverse Events and Their Reversibility

Systemic adverse events following the administration of this compound-based LNPs are often linked to the innate immune response. The ionizable lipids themselves can trigger inflammatory pathways. Studies have shown that LNPs containing this compound can potently activate the inflammasome pathway, leading to the release of pro-inflammatory cytokines.

In a study in cynomolgus monkeys, intravenous administration of an LNP-mRNA formulation resulted in a mild and reversible increase in plasma levels of complement proteins C3a and C5b-9, indicating complement activation. cd-bioparticles.net These effects are generally considered transient. For instance, in a rat toxicology study, while various hematological and biochemical alterations were observed, these, along with immune infiltration at the injection site, were shown to have resolved three weeks after the final dosing.

The table below summarizes some of the observed systemic effects and their reversibility.

Table 2: Summary of Systemic Findings and Reversibility for this compound based LNPs in Animal Models

| Finding | Animal Model | Nature of Effect | Reversibility |

|---|---|---|---|

| Increased Cytokines | Rat | Transient increase associated with fever | Reversible |

| Splenic Necrosis & Lymphocyte Depletion | Cynomolgus Monkey | Immune-mediated | Information on reversibility not detailed |

| Complement Activation | Cynomolgus Monkey | Mild increase in complement proteins | Reversible cd-bioparticles.net |

| Hepatocyte Vacuolation | Rat | Metabolic/cellular stress | Generally considered reversible |

| Decreased Spleen Cellularity | Rat | Immune response-related | Reversible |

| Changes in Hematology & Coagulation | Rat | Perturbations in blood parameters | Reversible |

Implications for Long-Term Administration and Biosafety

The long-term administration of this compound-based lipid nanoparticles (LNPs) necessitates a comprehensive evaluation of their biosafety profile, including potential immunogenicity, biodistribution, and the effects of repeated dosing. Research into these aspects is crucial for ensuring the safety and efficacy of mRNA-based therapies that may require chronic administration.

One of the key considerations with repeated LNP administration is the potential for an immune response against LNP components, particularly the polyethylene (B3416737) glycol (PEG) lipid. Studies have shown that repeated administration of PEGylated LNPs can elicit the production of anti-PEG immunoglobulin M (IgM) antibodies. nih.gov These antibodies can lead to accelerated blood clearance of subsequent doses, potentially diminishing the therapeutic efficacy of the treatment. nih.gov Research has indicated that the structure of the PEG lipid can influence the effects of repeated doses of this compound LNPs. nih.gov For instance, one study compared this compound LNPs with different PEG lipids and found that the choice of PEG lipid affected protein expression levels and immunogenicity upon repeated administration. nih.govresearchgate.net

The biodistribution of this compound LNPs is another critical factor in long-term safety. Following administration, these nanoparticles are predominantly processed by the liver. mdpi.com This hepatic accumulation can, in some instances, transiently affect the liver's lipid processing capabilities. mdpi.com The metabolism of novel lipid species like this compound within hepatocytes can generate various lipid metabolites, and the liver's capacity to handle these compounds is a key determinant of potential overload. mdpi.com While this compound-based LNPs have demonstrated high protein expression in vivo, it is important to monitor for any potential long-term effects on liver function. researchgate.netmdpi.com

Repeat-dose toxicity studies are essential for evaluating the long-term safety of this compound-based LNPs. In a four-week study involving rats treated with this compound LNPs encapsulating Il1rn mRNA, no significant pathological changes were observed in major organs such as the heart, spleen, liver, kidney, lung, and pancreas. researchgate.net Furthermore, biochemical analysis of serum markers for organ function, including AST, ALT, CREA, UREA, DBIL, and TBIL, showed no significant adverse effects, suggesting a good biosafety profile over the study period. researchgate.net

The long-term stability of this compound-based LNP formulations is also a factor in their biosafety, as degradation of the nanoparticles could potentially alter their properties and biological interactions. nih.gov Research on the stability of these LNPs under various storage conditions is ongoing to ensure their integrity and performance over time. nih.gov

| Parameter | Control Group | Untreated Group | This compound LNP-Il1rn mRNA Treated Group |

| AST (U/L) | Normal | Elevated | Near Normal |

| ALT (U/L) | Normal | Elevated | Near Normal |

| CREA (μmol/L) | Normal | Normal | Normal |

| UREA (mmol/L) | Normal | Normal | Normal |

| DBIL (μmol/L) | Normal | Normal | Normal |

| TBIL (μmol/L) | Normal | Normal | Normal |

| Source: Adapted from a 4-week biosafety evaluation in rats. researchgate.net |

| LNP Formulation | First Administration Protein Expression | Second Administration Protein Expression (as % of first) | Anti-PEG IgM Concentration | Complement C5a Concentration |

| This compound LNP with DMG-PEG | High | 121.3% | Low | Low |

| This compound LNP with C16 PEG ceramide | High | 43.4% | High | Slightly Increased |

| Source: Adapted from a study on the repeated administration of this compound LNPs with different PEG lipids. nih.gov |

Advancements in Sm 102 Based Lipid Nanoparticle Formulations and Therapeutic Applications

Formulation Optimization Strategies for Enhanced Performance

The molar ratio of the lipid components in an LNP formulation is a critical determinant of its physicochemical properties and biological activity. A widely cited formulation for SM-102-based LNPs, similar to that used in the Moderna vaccine, consists of a 50:10:38.5:1.5 molar ratio of this compound (ionizable lipid), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid), respectively. nih.govwu.ac.th This ratio has been established to produce stable nanoparticles that efficiently encapsulate and deliver mRNA.

Another crucial parameter is the nitrogen-to-phosphate (N/P) ratio, which represents the ratio of the moles of nitrogen atoms in the ionizable lipid to the moles of phosphate (B84403) groups in the RNA backbone. This ratio significantly affects RNA encapsulation efficiency, particle size, and delivery performance. 5-formyl-utp.com While some studies indicate that an N/P ratio between 2 and 3 is effective for mRNA delivery, others have successfully used higher ratios, such as 6:1, to achieve desired formulation characteristics. nih.govrsc.orgresearchgate.net The optimal N/P ratio can be specific to the lipid-mRNA pair and the desired therapeutic outcome. 5-formyl-utp.com For instance, in one study comparing this compound LNPs prepared at N/P ratios of 6 and 9, no significant difference was observed in in vitro luciferase expression. researchgate.net Research has also shown that at a low pH, encapsulation efficiency was highest when this compound was the ionizable lipid, highlighting the lipid's robust performance under various formulation conditions. nih.gov

Table 1: Example of a Standard this compound LNP Formulation Molar Ratio This table is interactive. Click on the headers to sort.

| Component | Lipid Type | Molar Ratio (%) |

|---|---|---|

| This compound | Ionizable Cationic Lipid | 50 |

| DSPC | Helper Lipid (Phospholipid) | 10 |

| Cholesterol | Helper Lipid (Sterol) | 38.5 |

| DMG-PEG 2000 | PEGylated Lipid | 1.5 |

Data sourced from studies on LNP formulations. nih.govwu.ac.th

Ancillary lipids, including helper lipids and PEGylated lipids, are indispensable components of this compound LNP formulations, working in concert with the ionizable lipid to define the nanoparticle's structure, stability, and function. 5-formyl-utp.comhuatengsci.com

Helper Lipids : Phospholipids (B1166683), such as DSPC, and cholesterol are critical "helper" lipids. biochempeg.com DSPC, a phospholipid with a cylindrical shape, contributes to the formation and stability of the lipid bilayer structure of the nanoparticle. researchgate.net Cholesterol is a key structural component that modulates membrane integrity and rigidity by filling the spaces between other lipid molecules. wu.ac.thresearchgate.net This enhances the stability of the LNP in circulation and can facilitate the fusion and disruption of the endosomal membrane, a crucial step for releasing the mRNA payload into the cytoplasm. wu.ac.thresearchgate.net

PEGylated Lipids : PEG-lipids, such as DMG-PEG 2000, are typically included at a low molar percentage (~1.5 mol%). biochempeg.com They play a vital role in controlling particle size during formation and providing colloidal stability by creating a hydrophilic shield that prevents particle aggregation. huatengsci.combiochempeg.com This "PEG shield" also reduces opsonization (the process of being marked for destruction by the immune system), thereby extending the circulation time of the LNPs in the bloodstream. researchgate.net The choice of PEG lipid and its concentration can be optimized; for example, replacing DMG-PEG 2000 with C16 PEG ceramide in an this compound formulation was shown to impact protein expression levels after repeated administrations. nih.gov

The method used to manufacture LNPs is a critical process parameter that dictates their final physicochemical attributes, including size, homogeneity (polydispersity index or PDI), and encapsulation efficiency. researchgate.net Microfluidic mixing has emerged as the standard for producing homogenous and active LNPs. nih.govresearchgate.net This technique involves the rapid and controlled mixing of a lipid-in-ethanol solution with an RNA-in-aqueous buffer solution.

Key process parameters such as the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to organic phases are vital for controlling the final characteristics of the LNPs. researchgate.net By precisely manipulating these parameters, it is possible to produce this compound LNPs with a consistent size, typically in the range of 70-100 nm, a low PDI (≤ 0.2), and high mRNA encapsulation efficiency (>80%). researchgate.netnih.gov The reproducibility of microfluidic systems ensures that despite variations in the ionizable lipid, formulations can be manufactured with comparable physical properties, which is essential for systematic evaluation and clinical translation. nih.gov

Comparative Analysis with Emerging Ionizable Lipids

While this compound is a highly effective and clinically validated ionizable lipid, the field is continually evolving with the development of novel lipids designed for improved potency or tissue-specific delivery. 5-formyl-utp.com Comparative analyses of this compound against these emerging lipids are crucial for understanding its relative strengths and identifying opportunities for next-generation LNP design.

In vitro studies comparing this compound with other well-known ionizable lipids like DLin-MC3-DMA (MC3), ALC-0315, and C12-200 have consistently demonstrated the high performance of this compound. Across a range of cell lines, including hepatocytes (Huh7), endothelial cells (HUVEC), and various cancer and immune cells (HEK293, HeLa, THP-1), this compound-based LNPs induced significantly higher levels of protein expression compared to LNPs formulated with the other lipids. nih.govcaymanchem.com For example, in one study, this compound was the most broadly efficacious lipid, achieving high transfection in all cell types tested. caymanchem.com Another study confirmed that this compound LNPs promoted significantly higher expression across HEK293, HeLa, and THP-1 cells. nih.gov

However, the relative efficacy can be cell-type dependent. In a comparison with a novel lipid, iso-A11B5C1, this compound LNPs showed higher transfection efficiency in liver (HepG2) cells and splenocytes, whereas iso-A11B5C1 was more effective in HeLa cells. nih.gov This highlights that while this compound has broad efficacy, specialized lipids may offer advantages for targeting specific cell populations. 5-formyl-utp.com

Table 2: Comparative In Vitro Transfection Efficacy of Ionizable Lipids This table is interactive. Click on the headers to sort.

| Ionizable Lipid | Cell Type | Relative Efficacy | Finding |

|---|---|---|---|

| This compound | Huh7, HUVEC, HMDM | High | Most broadly efficacious lipid tested. caymanchem.com |

| ALC-0315 | Huh7, HEK293, HeLa | Low to Moderate | Substantially later induction of expression compared to this compound. nih.govcaymanchem.com |

| DLin-MC3-DMA | Huh7, HEK293, HeLa | Moderate | Effective, but induced lower overall expression than this compound. nih.govcaymanchem.com |

| This compound | HepG2 (Liver), Splenocytes | High | Higher transfection efficiency than iso-A11B5C1. nih.gov |

| iso-A11B5C1 | HeLa | High | 42-fold higher transfection efficiency than this compound in this cell line. nih.gov |

| This compound | Jurkat, THP-1 (Immune Cells) | Very High | Transfection efficiency approached 100%. genscript.com |

Following administration, the biodistribution of LNPs determines which tissues and organs are reached, a key factor for both efficacy and safety. Comparative in vivo studies have revealed distinct biodistribution profiles for LNPs formulated with different ionizable lipids.

After intramuscular injection—a common route for vaccines—this compound LNPs exhibit a broader distribution pattern compared to some newer lipids. One study showed that while a novel lipid (iso-A11B5C1) remained primarily localized at the injection site (muscle), this compound LNPs were detected at the injection site as well as in the liver and spleen. nih.gov This broader distribution and accumulation in lymphoid organs like the spleen can be advantageous for generating a robust immune response for vaccines. taskcm.com

Conversely, for therapies requiring high liver uptake, other lipids may be more suitable. A head-to-head comparison suggested that ALC-0315-based LNPs may have an increased hepatic tropism compared to this compound formulations following intramuscular injection. nih.gov This indicates that the choice of ionizable lipid is a key strategy for tuning the target specificity of the delivery system. The relatively lower liver accumulation of this compound compared to lipids like ALC-0315 is considered a favorable attribute for applications where hepatic delivery is not the primary goal. taskcm.comtaskcm.com

Table 3: Comparative In Vivo Biodistribution after Intramuscular Injection This table is interactive. Click on the headers to sort.

| Ionizable Lipid | Primary Site of Expression | Off-Target Expression (Liver, Spleen) | Implication |

|---|---|---|---|

| This compound | Injection Site (Muscle) | Detected | Broader distribution, suitable for vaccination. nih.govtaskcm.com |

| iso-A11B5C1 | Injection Site (Muscle) | Minimal / Undetectable | High muscle specificity. nih.gov |

Benchmarking Against Clinically Relevant Ionizable Lipids

Comparative studies have shown that this compound often exhibits superior or comparable performance, particularly for intramuscular delivery. In a direct comparison, LNPs formulated with this compound demonstrated moderately higher mRNA delivery efficiency and subsequent protein expression in mice compared to those formulated with ALC-0315. nih.govresearchgate.net Specifically, the mean bioluminescence from a luciferase reporter mRNA delivered by this compound LNPs was 60% higher than that from ALC-0315 LNPs 24 hours post-injection. nih.gov this compound LNPs also showed better long-term stability when stored at 4°C. nih.gov In vitro studies using various cell lines, including human-derived macrophages, also found that this compound and MC3 were the most effective lipids for inducing protein expression, significantly outperforming ALC-0315 in the tested formulation. caymanchem.com

However, the optimal ionizable lipid can be application-dependent. For instance, a novel ionizable lipid, iso-A11B5C1, was developed for muscle-selective mRNA delivery. nih.gov When compared to this compound for intramuscular injection, iso-A11B5C1 LNPs showed comparable transfection efficiency at the injection site but had significantly lower off-target editing in the liver and spleen. nih.govtrilinkbiotech.com While this compound LNPs led to high gene editing rates in the liver (83.83%) and spleen (72.67%), editing in these organs by iso-A11B5C1 was undetectable. nih.gov This difference in biodistribution is partly attributed to their apparent pKa values (approximately 7.2 for iso-A11B5C1 vs. 6.7 for this compound), with the lower pKa of this compound being associated with higher transfection in the liver and spleen. nih.gov

Further research into biodegradable ionizable lipids has yielded promising alternatives. The lipid δO3, engineered for rapid biodegradation, generated higher protein expression (2-fold) than this compound and stronger antigen-specific T cell responses in an influenza vaccine model, while showing faster lipid clearance from tissues. biorxiv.org These benchmarking studies highlight that while this compound is a highly effective and robust ionizable lipid, the continued development of novel lipids offers opportunities to fine-tune LNP characteristics for specific therapeutic goals, such as enhancing tissue specificity or improving tolerability. biorxiv.orgnih.gov

| Ionizable Lipid | Primary Application/Benchmark | Key Comparative Findings | Reference |

|---|---|---|---|

| This compound | Moderna COVID-19 Vaccine (Spikevax) | Higher intramuscular delivery efficiency and protein expression compared to ALC-0315. High off-target activity in liver and spleen post-IM injection. | nih.govnih.gov |

| ALC-0315 | Pfizer-BioNTech COVID-19 Vaccine (Comirnaty) | Lower intramuscular protein expression compared to this compound in a like-for-like formulation. | nih.govcaymanchem.com |

| DLin-MC3-DMA (MC3) | Onpattro (siRNA therapeutic) | High in vitro transfection efficiency, comparable to this compound. Considered a gold standard for RNA delivery. | biorxiv.orgcaymanchem.com |

| iso-A11B5C1 | Novel lipid for muscle-specific delivery | Comparable muscle transfection to this compound but with undetectable off-target editing in the liver and spleen. | nih.govtrilinkbiotech.com |

| δO3 | Novel biodegradable lipid | Generated 2x higher protein expression than this compound and stronger T cell responses in a vaccine model, with faster clearance. | biorxiv.org |

Novel Therapeutic Applications of this compound-Containing Lipid Nanoparticles

The robust and efficient delivery capabilities of this compound-based LNPs have spurred research into a wide range of therapeutic areas beyond prophylactic vaccines. These formulations are being explored as versatile platforms for gene therapy, cancer immunotherapy, and regenerative medicine. semanticscholar.orgresearchgate.netciteab.com

This compound LNPs have emerged as a promising non-viral vector for delivering the components of gene editing systems like CRISPR/Cas9. drugtargetreview.comnih.gov The ability to encapsulate and deliver mRNA encoding for base editors or prime editors opens up therapeutic possibilities for a multitude of genetic diseases. semanticscholar.orgresearchgate.net Research has demonstrated that optimizing this compound LNP formulations for the encapsulation of adenine base editor and prime editor ribonucleoproteins (RNPs) can lead to significant in vivo editing efficiencies. researchgate.net These optimized this compound LNPs have been shown to enhance editing efficiency by more than 300-fold compared to the delivery of the naked RNP, without detectable off-target edits. researchgate.net

This technology is being applied to conditions such as Duchenne muscular dystrophy, where LNPs delivering sgRNA and Cas9 mRNA can restore the reading frame of the dystrophin gene. nih.gov The development of LNP systems for genetic drugs is considered one of the most advanced delivery strategies, offering advantages like ease of manufacturing and the potential for multi-dosing. semanticscholar.org

A novel approach in cancer treatment involves using this compound LNPs for in situ tumor immunotherapy. This strategy focuses on delivering mRNA encoding immunostimulatory molecules, such as cytokines, directly into the tumor microenvironment to trigger a localized anti-tumor immune response. nih.govresearchgate.net

In one study, this compound LNPs were used to deliver mRNA encoding murine interferon-β (IFNβ), a potent anti-cancer cytokine, via intra-tumoral injection in mouse cancer models. nih.gov The results showed that the LNPs efficiently transfected tumor cells, as well as B cells and myeloid cells within the tumor. This led to high local secretion of IFNβ protein within the tumor for up to three days. nih.gov This localized production of IFNβ stimulated a robust anti-tumor immune response, demonstrating the potential of this compound LNPs as a delivery vehicle for turning "cold" tumors with few immune cells into "hot" tumors that are responsive to immunotherapy. nih.govresearchgate.net

This compound LNPs are also being harnessed for applications in regenerative medicine, where the goal is to repair or replace damaged tissues. One such application is in accelerating bone fracture healing. citeab.com The Wnt/β-catenin signaling pathway is a critical driver of endochondral ossification, the process by which cartilage is replaced by bone during healing.

In a recent study, this compound LNPs were used to deliver a gain-of-function β-catenin mRNA to the fracture site in a murine tibia fracture model. citeab.com When benchmarked against MC3 LNPs, the this compound formulation provided enhanced and prolonged transfection in vivo with no localized inflammatory response. The delivery of β-catenin mRNA via this compound LNPs successfully activated the downstream canonical Wnt pathway. Histomorphometric and μCT analysis confirmed that this treatment led to a significant increase in bone volume and a decrease in cartilage composition within the fracture callus two weeks post-fracture. citeab.com This research highlights the potential of using this compound LNPs to deliver therapeutic mRNAs that promote tissue regeneration.

Methodological Approaches in Sm 102 Lipid Nanoparticle Research

In Vitro Experimental Design and Assays

Initial investigations of SM-102 lipid nanoparticles are typically conducted in controlled laboratory settings using a variety of cell-based assays. These experiments are foundational for assessing the fundamental transfection capabilities and cytotoxic profiles of the formulations.

Selection of Diverse Cell Lines for Transfection Studies

The selection of appropriate cell lines is a critical first step in the in vitro evaluation of this compound LNPs. To obtain a comprehensive understanding of transfection efficiency across different biological contexts, researchers utilize a diverse array of cell types. Commonly employed cell lines include human embryonic kidney cells (HEK293), cervical cancer cells (HeLa), and human monocytic cells (THP-1), which can be differentiated into macrophages. nih.gov Additional cell lines such as the human lung epithelial cell line A549, the neuroblastoma cell line SH-SY5Y, and the murine macrophage cell line RAW 264.7 are also utilized to assess performance in specific cell lineages, including those that are typically challenging to transfect. caymanchem.com The selection may also include liver-derived cells like Huh7 and colon carcinoma cells such as CT26 to evaluate efficacy in cell types relevant to specific therapeutic applications. mdpi.comcaymanchem.comtandfonline.com

| Cell Line | Cell Type | Origin | Common Application in this compound LNP Research |

|---|---|---|---|

| HEK293 | Embryonic Kidney | Human | General transfection efficiency studies nih.govresearchgate.net |

| HeLa | Cervical Cancer | Human | Comparative transfection and uptake analysis nih.govresearchgate.net |

| THP-1 | Monocytic Leukemia | Human | Transfection of immune cells (differentiated into macrophages) nih.gov |

| A549 | Lung Carcinoma | Human | Transfection in epithelial cells caymanchem.com |

| SH-SY5Y | Neuroblastoma | Human | Studies in difficult-to-transfect neuronal cells caymanchem.com |

| RAW 264.7 | Macrophage | Murine | Evaluation of transfection in immune cells caymanchem.commdpi.com |

| CT26 | Colon Carcinoma | Murine | In vitro cancer cell transfection models mdpi.com |

| Huh7 | Hepatocellular Carcinoma | Human | Liver cell targeting and expression studies caymanchem.comtandfonline.com |

Quantitative Measurement of Nucleic Acid Expression (e.g., Reporter Gene Assays)

To quantify the efficiency of this compound LNPs in delivering their nucleic acid cargo into cells and facilitating its expression, reporter gene assays are ubiquitously employed. These assays involve the encapsulation of messenger RNA (mRNA) that encodes for an easily detectable protein.

Commonly used reporter genes include Firefly luciferase (Fluc) and Renilla luciferase (Rluc), which produce bioluminescence upon the addition of a substrate. creative-biolabs.comcreative-biolabs.com The amount of light emitted, measured as Relative Luminescence Units (RLU), is directly proportional to the amount of translated protein, thus providing a quantitative measure of transfection efficiency. researchgate.netresearchgate.net Another widely used reporter is Green Fluorescent Protein (GFP), which allows for the visualization and quantification of transfected cells using fluorescence microscopy and flow cytometry. mdpi.comcaymanchem.com These methods enable researchers to compare the performance of different LNP formulations and experimental conditions. mdpi.com

Assessment of In Vitro Cytotoxicity and Cell Viability